molecular formula C28H26N2O10 B1667717 Balanol CAS No. 63590-19-2

Balanol

Cat. No.: B1667717
CAS No.: 63590-19-2
M. Wt: 550.5 g/mol
InChI Key: XYUFCXJZFZPEJD-XMSQKQJNSA-N
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Description

Balanol is a natural product originally isolated from the fungus Verticillium balanoides. It is known for its potent inhibitory activity against protein kinase C (PKC) isozymes and cAMP-dependent protein kinase (PKA). This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, as it can inhibit tumor-promoting kinases .

Future Directions

The future design of Balanol-based inhibitor needs to maintain characteristic interactions made by this compound and PKCε, such as optimal binding with the invariant Lys . This dynamic feature finding has implications for the rational design of this compound-based inhibitors targeting PKCε for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Balanol can be synthesized through a series of chemical reactions involving fragment coupling protocols. One common approach involves the use of Garner’s aldehyde and azepane-ring-modified derivatives. The synthesis proceeds through multiple steps, including oxidation and ring-closing metathesis, to yield this compound in good overall yield .

Industrial Production Methods

Industrial production of this compound involves the fermentation of the fungus Tolypocladium ophioglossoides. The production process can be optimized through medium optimization and overexpression of regulatory genes such as blnR. This method has been shown to significantly improve this compound yield .

Chemical Reactions Analysis

Types of Reactions

Balanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its selectivity and potency as a kinase inhibitor .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from the chemical reactions involving this compound include its fluorinated analogues, which have shown improved selectivity for specific PKC isozymes. These analogues are valuable for designing more effective therapeutic agents .

Comparison with Similar Compounds

Balanol is often compared with other ATP-competitive kinase inhibitors, such as staurosporine and H89. While staurosporine is a broad-spectrum kinase inhibitor, this compound exhibits higher selectivity for PKC isozymes. H89, on the other hand, is primarily used to study PKA signaling pathways. This compound’s unique structure, which includes a benzophenone core and an azepane ring, contributes to its distinct inhibitory profile .

Similar Compounds

Properties

IUPAC Name

2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUFCXJZFZPEJD-XMSQKQJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318143
Record name (-)-Balanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63590-19-2
Record name (-)-Balanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63590-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Balanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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